5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN5O3S/c1-4-35-23-14-7-19(27)16-24(23)36(33,34)32-22-12-10-21(11-13-22)30-26-28-18(3)15-25(31-26)29-20-8-5-17(2)6-9-20/h5-16,32H,4H2,1-3H3,(H2,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBZSYNUXLMDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 404.32 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A bromine atom at the 5-position of the ethoxy-substituted phenyl ring.
- A sulfonamide group , which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory applications.
- A pyrimidine moiety that may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The specific compound under investigation has shown promise in inhibiting tumor cell proliferation.
The proposed mechanism involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in various cancer cell lines.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure suggests potential activity against a range of bacterial strains.
Research Findings
- In Vitro Studies : Laboratory tests have demonstrated that the compound exhibits effective antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent antibacterial effects, comparable to established antibiotics.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Animal Models : In vivo studies have shown reduced inflammation markers in treated subjects compared to controls.
- Mechanistic Insights : The anti-inflammatory action is hypothesized to result from the inhibition of pro-inflammatory cytokines.
Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Reduced inflammation markers |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Half-life | TBD (to be determined) |
| Bioavailability | TBD |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-ethoxy-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide exhibit significant anticancer properties. Specifically, derivatives with sulfonamide structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, studies have demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Recent findings indicate that related compounds can inhibit microbial biofilm formation and exhibit minimum inhibitory concentrations (MIC) against various bacterial strains. This highlights the potential for developing new antimicrobial agents based on the sulfonamide framework .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps often include:
- Formation of the Pyrimidine Ring : Utilizing known methodologies for synthesizing substituted pyrimidines.
- Sulfonamide Formation : The introduction of the sulfonamide group via reaction with appropriate sulfonyl chlorides.
- Bromination and Ethoxylation : Selective bromination at the 5-position and ethoxylation to enhance solubility and biological activity.
These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.
Case Studies
Several case studies have been documented regarding the biological evaluation of compounds related to this compound:
- Antitumor Activity Assessment : A study involving a series of sulfonamide derivatives revealed their effectiveness in inhibiting tumor growth in xenograft models, demonstrating their potential as therapeutic agents against specific cancer types .
- Microbial Resistance Studies : Another investigation focused on the antimicrobial properties of similar compounds showed promising results against resistant strains, indicating their utility in addressing antibiotic resistance challenges in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
